Fast Red KL Salt

Description

BenchChem offers high-quality Fast Red KL Salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fast Red KL Salt including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

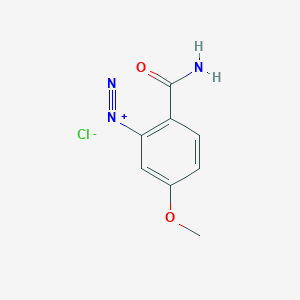

2-carbamoyl-5-methoxybenzenediazonium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2.ClH/c1-13-5-2-3-6(8(9)12)7(4-5)11-10;/h2-4H,1H3,(H-,9,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPTBOYZVJIBCPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)N)[N+]#N.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40597186 | |

| Record name | 2-Carbamoyl-5-methoxybenzene-1-diazonium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40597186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86780-25-8 | |

| Record name | 2-Carbamoyl-5-methoxybenzene-1-diazonium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40597186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Chemical Profile of Fast Red KL Salt: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical and physical properties of Fast Red KL Salt, a diazonium salt commonly utilized in biochemical and histochemical applications. This document summarizes its key characteristics, including its chemical structure and relevant quantitative data. While specific experimental protocols for Fast Red KL Salt are not extensively detailed in publicly available literature, this guide presents a representative protocol for a related "Fast Red" chromogen in immunohistochemistry to illustrate its potential application, with the caveat that protocol optimization is essential.

Chemical Identity and Properties

Fast Red KL Salt is the common name for 2-carbamoyl-5-methoxybenzenediazonium chloride.[1][2][] It is also commercially available as a hemi(zinc chloride) salt.[4] The presence of the zinc chloride salt can affect its stability and solubility. The key chemical identifiers and properties are summarized in the table below.

| Property | Value (Chloride Salt) | Value (Hemi(zinc chloride) Salt) | Source(s) |

| IUPAC Name | 2-carbamoyl-5-methoxybenzenediazonium;chloride | 2-Carbamoyl-5-methoxybenzenediazonium chloride hemi(zinc chloride) salt | [1][] |

| Synonyms | Fast Red KL Salt, 2-(Aminocarbonyl)-5-methoxybenzenediazonium chloride | BENZENEDIAZONIUM, 2-(AMINOCARBONYL)-5-METHOXY, HEMI[ZINC CHLORIDE] SALT | [] |

| CAS Number | 86780-25-8 | 86780-25-8 | [1][] |

| Molecular Formula | C₈H₈ClN₃O₂ | C₈H₈N₃O₂·½ZnCl₂ | [1][4] |

| Molecular Weight | 213.62 g/mol | 246.17 g/mol | [1][4] |

| Appearance | Not specified | Brown-red powder | |

| Purity | Dye content approx. 25% | ≥25% (Dye content) | [] |

| Storage | Room Temperature | 2°C - 8°C or Room Temperature | [][4] |

| SMILES | COC1=CC(=C(C=C1)C(=O)N)[N+]#N.[Cl-] | COC1=CC(=C(C=C1)C(=O)N)[N+]#N.[Cl-].[Zn+2].[Cl-].[Cl-] | [][4] |

| Topological Polar Surface Area | 80.5 Ų | Not available | |

| Hydrogen Bond Donor Count | 1 | Not available | |

| Hydrogen Bond Acceptor Count | 4 | Not available |

Chemical Structure

The chemical structure of Fast Red KL Salt is characterized by a benzene (B151609) ring substituted with a methoxy (B1213986) group, a carbamoyl (B1232498) group, and a diazonium group. The positive charge on the diazonium group is balanced by a chloride anion.

Figure 1. Chemical structure of Fast Red KL Salt.

Experimental Protocols

Disclaimer: This is a representative protocol and is not specific to Fast Red KL Salt. Researchers must optimize this protocol for their specific primary antibody, tissue type, and experimental conditions.

General Immunohistochemistry Protocol with Alkaline Phosphatase-Fast Red Detection

Materials:

-

Formalin-fixed, paraffin-embedded tissue sections on slides

-

Xylene

-

Ethanol (B145695) (100%, 95%, 70%)

-

Deionized water

-

Antigen retrieval solution (e.g., citrate (B86180) buffer, pH 6.0)

-

Wash buffer (e.g., PBS or TBS)

-

Blocking solution (e.g., 5% normal serum in wash buffer)

-

Primary antibody

-

Alkaline phosphatase-conjugated secondary antibody

-

"Fast Red" chromogen and substrate buffer (prepare according to manufacturer's instructions)

-

Aqueous mounting medium

Procedure:

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene to remove paraffin.

-

Rehydrate the tissue sections by sequential immersion in decreasing concentrations of ethanol (100%, 95%, 70%).

-

Rinse with deionized water.

-

-

Antigen Retrieval:

-

Perform heat-induced epitope retrieval (HIER) by incubating slides in pre-heated antigen retrieval solution. The time and temperature will depend on the primary antibody and tissue.

-

Allow slides to cool to room temperature.

-

Rinse with wash buffer.

-

-

Blocking:

-

Incubate sections with blocking solution to prevent non-specific antibody binding.

-

-

Primary Antibody Incubation:

-

Dilute the primary antibody to its optimal concentration in the blocking solution.

-

Incubate the sections with the primary antibody for the recommended time and temperature (e.g., 1 hour at room temperature or overnight at 4°C).

-

Rinse with wash buffer.

-

-

Secondary Antibody Incubation:

-

Incubate sections with the AP-conjugated secondary antibody, diluted according to the manufacturer's instructions.

-

Rinse with wash buffer.

-

-

Chromogen Preparation and Development:

-

Prepare the "Fast Red" working solution by mixing the chromogen and substrate buffer immediately before use.

-

Incubate the sections with the "Fast Red" solution until the desired color intensity is reached. This will result in a red precipitate at the site of the target antigen.[5]

-

Monitor the color development under a microscope.

-

-

Counterstaining and Mounting:

-

Rinse slides gently with deionized water.

-

Counterstain with a suitable counterstain if desired (e.g., hematoxylin).

-

Rinse with deionized water.

-

Mount with an aqueous mounting medium. Note: The red precipitate formed by many "Fast Red" chromogens is soluble in alcohol and xylene, so dehydration and clearing steps should be avoided after chromogen development.[5]

-

Applications and Considerations

Fast Red KL Salt is utilized as a chromogenic substrate in enzyme-linked immunosorbent assays (ELISA) and immunohistochemistry, where it produces a colored product in the presence of the appropriate enzyme.[5] It has also been noted for its use as a visualizing agent in chromatographic experiments.[4]

Researchers should be aware that some sources indicate that Fast Red KL Salt may be carcinogenic.[4] Therefore, appropriate safety precautions, including the use of personal protective equipment, should be taken when handling this compound.

Logical Workflow for Immunohistochemistry

The following diagram illustrates the general workflow for an immunohistochemistry experiment utilizing an alkaline phosphatase-based detection system with a chromogenic substrate like Fast Red.

References

An In-Depth Technical Guide to Fast Red KL Salt for Researchers

This guide provides comprehensive technical information on Fast Red KL Salt, tailored for researchers, scientists, and professionals in drug development. It covers its chemical properties, mechanism of action, and detailed experimental applications, with a focus on its use in histochemistry.

Core Chemical and Physical Properties

Fast Red KL Salt is a diazonium salt, widely utilized as a chromogen in enzyme histochemistry and other dyeing applications. It is typically supplied as a stabilized hemi(zinc chloride) salt to improve its shelf life. Due to its commercial preparation as a salt complex, variations in its molecular formula and weight are reported across different suppliers. These variations are crucial to consider for accurate experimental preparation.

Below is a summary of the key quantitative data for Fast Red KL Salt.

| Property | Data |

| CAS Number | 86780-25-8[1][][3][4][5][6][7][8] |

| Synonyms | 2-Carbamoyl-5-methoxybenzenediazonium chloride hemi(zinc chloride) salt, Azoic DC 121, Fast Red S[][9][6] |

| Molecular Formula | C8H8ClN3O2[1][5][8][10] C8H8N3O2[] C8H8N3O2·½ZnCl2[3][6] |

| Molecular Weight | 213.62 g/mol (for C8H8ClN3O2)[1][][8][10] 281.80 g/mol (for C8H8N3O2·½ZnCl2)[3] 246.17 g/mol (for C8H8N3O2·½ZnCl2)[9][6][7] |

| Appearance | Red to brown powder[9][6] |

| Storage | Store at room temperature[][3][9] or 2-8°C[7] |

Mechanism of Action: Azo Coupling Reaction

The primary application of Fast Red KL Salt in research is as a chromogenic substrate in enzyme histochemistry, particularly for detecting the activity of hydrolytic enzymes like alkaline and acid phosphatases. Its mechanism relies on a classic organic reaction known as azo coupling .[11][12]

In a typical assay, the enzyme of interest hydrolyzes a substrate, often a naphthol derivative (e.g., Naphthol AS-MX Phosphate). This reaction releases a free naphthol compound at the site of enzyme activity. Fast Red KL Salt, a diazonium salt, then serves as the coupling agent. The diazonium ion (an electrophile) reacts with the electron-rich naphthol to form a highly colored, insoluble azo dye precipitate.[13][14][15] This precipitate marks the location of enzyme activity within the tissue or cell sample.

Experimental Protocol: Histochemical Detection of Alkaline Phosphatase

While Fast Red KL Salt is also marketed for proteomics research, its predominant and well-documented application is in histochemistry.[4] Detailed, peer-reviewed protocols for its use in proteomics are not widely available. The following is a representative protocol for the detection of alkaline phosphatase (AP) activity in frozen tissue sections, adapted from standard methods for diazonium salt-based chromogens.[14][15][16][17]

Materials:

-

Frozen tissue sections on slides

-

Fixative solution (e.g., 4% paraformaldehyde or cold acetone)

-

Tris-HCl buffer (0.1 M, pH 9.5)

-

Substrate: Naphthol AS-MX Phosphate

-

Coupling Agent: Fast Red KL Salt

-

Aqueous mounting medium

-

Counterstain (e.g., Mayer's Hematoxylin), optional

Procedure:

-

Tissue Preparation:

-

Cut frozen tissue sections at 8-12 µm using a cryostat.

-

Mount sections on positively charged slides and allow them to air dry briefly.

-

-

Fixation:

-

Immerse the slides in cold fixative (e.g., 4% paraformaldehyde) for 10-15 minutes at 4°C.

-

Rinse the slides thoroughly with distilled water, followed by a brief rinse in Tris-HCl buffer.

-

-

Staining Solution Preparation (Prepare fresh):

-

Dissolve Naphthol AS-MX Phosphate in a small amount of dimethylformamide, and then dilute to a final concentration of 0.2 mg/mL in 0.1 M Tris-HCl buffer (pH 9.5).

-

Add Fast Red KL Salt to the substrate solution to a final concentration of 0.5 - 1.0 mg/mL.

-

Mix well until the salt is dissolved and filter the solution to remove any precipitate.

-

-

Incubation:

-

Cover the tissue sections with the freshly prepared staining solution.

-

Incubate at room temperature for 15-30 minutes, or until the desired intensity of red color develops. Protect the slides from direct light during incubation.

-

-

Washing and Counterstaining:

-

Rinse the slides gently in several changes of distilled water.

-

(Optional) If nuclear counterstaining is desired, immerse the slides in Mayer's Hematoxylin (B73222) for 1-2 minutes.

-

Rinse thoroughly in running tap water until the water runs clear. "Blue" the hematoxylin in a weak alkaline solution if necessary.

-

-

Mounting and Visualization:

-

Mount the coverslip using an aqueous mounting medium. Do not use organic solvent-based mounting media as they can dissolve the azo dye precipitate.

-

Visualize under a brightfield microscope. Sites of alkaline phosphatase activity will appear as a bright red precipitate.

-

Other Research Applications

Beyond its primary role in histochemistry, Fast Red KL Salt's properties as a diazo dye lend it to other applications:

-

Dye and Pigment Industry: It is used in the formulation of dyes for textiles and in color printing, where it produces vibrant red tones.[]

-

Chromatography: It has been described as a visualizing agent in chromatographic experiments, likely for detecting compounds that can couple with diazonium salts on a TLC plate or other separation media.[9][6][7]

-

Toxicology and Carcinogenesis Research: Some sources note that Fast Red KL Salt may be carcinogenic and can react with estradiol, suggesting its potential use as a tool in toxicology studies, although the mechanisms are not well-defined.[9][6][7]

This guide provides a foundational understanding of Fast Red KL Salt for its effective application in a research setting. Given the variations in purity and composition, it is recommended to optimize concentrations and incubation times for specific applications and tissue types.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 3. cenmed.com [cenmed.com]

- 4. scbt.com [scbt.com]

- 5. Page loading... [guidechem.com]

- 6. 237751-5g | Fast Red KL Salt 25+% (Dye content) [86780-25-8] Clinisciences [clinisciences.com]

- 7. Fast red KL salt | 86780-25-8 | FF47064 | Biosynth [biosynth.com]

- 8. Fast Red KL Salt | C8H8ClN3O2 | CID 18991222 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. usbio.net [usbio.net]

- 10. FAST RED KL SALT | 86780-25-8 [chemicalbook.com]

- 11. Azo coupling - Wikipedia [en.wikipedia.org]

- 12. testbook.com [testbook.com]

- 13. A highly fluorescent simultaneous azo dye technique for demonstration of nonspecific alkaline phosphatase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. creative-bioarray.com [creative-bioarray.com]

- 16. neuromuscular.wustl.edu [neuromuscular.wustl.edu]

- 17. scribd.com [scribd.com]

An In-Depth Technical Guide to 2-Carbamoyl-5-methoxybenzenediazonium chloride hemi(zinc chloride) salt and Related Diazonium Compounds

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Introduction to 2-Carbamoyl-5-methoxybenzenediazonium chloride hemi(zinc chloride) salt

2-Carbamoyl-5-methoxybenzenediazonium chloride hemi(zinc chloride) salt belongs to the class of aryldiazonium salts. These are organic compounds with the general formula Ar-N₂⁺X⁻, where Ar is an aryl group and X⁻ is an anion. The diazonium group (-N₂⁺) makes these compounds highly versatile reagents in organic synthesis and valuable tools in various research applications, particularly in histochemistry.

The specific cation of the target compound is 5-Carbamoyl-2-methoxybenzenediazonium (B13735082).[1] Its structure is characterized by a benzene (B151609) ring substituted with a methoxy (B1213986) group, a carbamoyl (B1232498) group, and the diazonium group. The hemi(zinc chloride) salt indicates that the diazonium chloride is stabilized by the formation of a double salt with zinc chloride, a common practice to improve the stability of otherwise unstable diazonium salts.[2]

Physicochemical Properties of 5-Carbamoyl-2-methoxybenzenediazonium Cation

While data for the full hemi(zinc chloride) salt is unavailable, the properties of the cation have been documented.

| Property | Value |

| Molecular Formula | C₈H₈N₃O₂⁺ |

| Molecular Weight | 178.17 g/mol |

| SMILES | COc1ccc(cc1[N+]#N)C(=O)N |

| InChIKey | YCZWPGJJYNAACC-UHFFFAOYSA-O |

| CAS Number | 31599-32-3 |

Data sourced from PubChem CID 110514.[1][3]

Properties of Structurally Related Diazonium Salts

To provide a practical reference, the properties of two commercially available and well-characterized diazonium salts are presented below. These compounds share structural similarities with the target compound and are widely used in research.

5-Chloro-2-methoxybenzenediazonium chloride hemi(zinc chloride) salt (Fast Red RC Salt)

| Property | Value | Reference |

| Synonyms | Fast Red RC Salt, Diazo Fast Red RC | [4] |

| CAS Number | 68025-25-2 | [4] |

| Molecular Formula | C₇H₆Cl₂N₂O · 0.5ZnCl₂ | |

| Molecular Weight | 273.19 g/mol | |

| Appearance | Light yellow to yellow powder | [4] |

| Solubility in Water | 1 mg/mL | |

| Storage Temperature | Room Temperature |

4-Benzoylamino-2,5-diethoxybenzenediazonium chloride hemi(zinc chloride) salt (Fast Blue BB Salt)

| Property | Value | Reference |

| Synonyms | Fast Blue BB Salt | |

| CAS Number | 5486-84-0 | |

| Molecular Formula | C₁₇H₁₈N₃O₃Cl · 0.5ZnCl₂ | |

| Molecular Weight | 415.94 g/mol | |

| Appearance | Powder | |

| Melting Point | 157 °C | |

| Solubility in Water | 10 mg/mL | |

| Storage Temperature | -20°C |

Synthesis of Aryl Diazonium Salts

Aryl diazonium salts are typically synthesized through a process called diazotization . This reaction involves treating a primary aromatic amine with nitrous acid (HNO₂), which is usually generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl).[5][6][7] The reaction is highly exothermic and must be carried out at low temperatures (typically 0-5 °C) to prevent the decomposition of the unstable diazonium salt.[5][8]

The general mechanism involves the formation of the nitrosonium ion (NO⁺) from nitrous acid in the acidic medium. The primary amine then acts as a nucleophile, attacking the nitrosonium ion, followed by a series of proton transfers and the elimination of a water molecule to form the diazonium ion.[6][9]

Applications in Research and Drug Development

While specific applications for 2-Carbamoyl-5-methoxybenzenediazonium chloride hemi(zinc chloride) salt are not documented, related diazonium salts are invaluable in several research areas.

Enzyme Histochemistry

The primary application of diazonium salts like Fast Red RC and Fast Blue BB is in enzyme histochemistry .[4] They are used as "capture agents" in simultaneous coupling azo dye methods to visualize the location of enzyme activity in tissue sections.[10][11][12]

In this technique, the tissue is incubated with a substrate that is hydrolyzed by the target enzyme to release a soluble, reactive product (e.g., a naphthol derivative). This product immediately couples with a diazonium salt present in the incubation medium to form a highly colored, insoluble azo dye at the site of enzyme activity.[12][13] This allows for the precise localization of enzymes such as alkaline and acid phosphatases, esterases, and β-glucuronidases.[14]

Immunohistochemistry and General Staining

Diazonium salts also serve as chromogens in immunohistochemistry for the detection of antigens.[4] Furthermore, they are used as general biological stains for tissues and cells to enhance contrast for microscopic visualization.[4] For instance, Fast Blue BB salt is used for staining myelin.[15][16]

Experimental Protocols

The following is a generalized protocol for the histochemical demonstration of alkaline phosphatase activity using a simultaneous coupling azo dye method. This protocol should be optimized for specific tissues and antibodies.

Representative Protocol: Alkaline Phosphatase Staining

Materials:

-

Fresh frozen tissue sections (10-16 µm) on slides

-

Substrate: Sodium α-naphthyl acid phosphate (B84403)

-

Diazonium Salt: Fast Blue RR Salt (or a similar salt like Fast Red RC or Fast Blue BB)

-

Buffer: 0.1 M Sodium Barbital buffer (pH can be adjusted as needed)

-

Fixative (optional, depending on the enzyme's stability): e.g., cold acetone (B3395972)

-

Mounting medium

Procedure:

-

Tissue Preparation: Cut cryostat sections of snap-frozen tissue and mount them on slides.[12]

-

Fixation (Optional): If required, fix the sections in cold acetone for a few minutes and then air dry.

-

Incubation: Prepare the incubation medium by dissolving the sodium α-naphthyl acid phosphate and the diazonium salt in the buffer. Incubate the slides in this solution at room temperature for 15-60 minutes, or until the desired color intensity is achieved.[12]

-

Washing: Rinse the slides thoroughly in several changes of deionized water to stop the reaction and remove excess reagents.[12]

-

Counterstaining (Optional): If desired, counterstain the nuclei with a suitable stain like Nuclear Fast Red.

-

Dehydration and Mounting: Dehydrate the sections through a graded series of ethanol, clear in xylene, and mount with a permanent mounting medium.

Safety and Handling

Aryl diazonium salts are high-energy compounds and should be handled with extreme caution.[2]

-

Thermal Instability: Many diazonium salts are thermally unstable and can decompose violently upon heating.[2][17] It is crucial to keep the synthesis reaction temperature below 5 °C.[8][17]

-

Shock Sensitivity: Solid diazonium salts can be sensitive to shock and friction and may decompose explosively.[2][17] Avoid grinding the solid or using a metal spatula.[17][18]

-

Storage: Store diazonium salts at the recommended temperature (often refrigerated or frozen) and protect them from light. The addition of zinc chloride to form a double salt increases stability, allowing some to be isolated and stored as solids.[2]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling these compounds.

-

Quenching: Before disposal or workup, any unreacted diazonium salt should be quenched.

Conclusion

While specific data on 2-Carbamoyl-5-methoxybenzenediazonium chloride hemi(zinc chloride) salt is limited, the broader class of aryl diazonium salts represents a cornerstone of synthetic chemistry and histochemical techniques. Their ability to form stable, colored precipitates makes them indispensable for the localization of enzymes and other biological markers. Researchers working with these compounds should be thoroughly familiar with their properties and adhere strictly to safety protocols due to their inherent instability. The information provided on related compounds such as Fast Red RC Salt and Fast Blue BB Salt serves as a valuable guide for understanding the potential applications and handling requirements of this versatile class of reagents.

References

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. Diazonium Salts | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 3. PubChemLite - 5-carbamoyl-2-methoxybenzenediazonium (C8H8N3O2) [pubchemlite.lcsb.uni.lu]

- 4. chemimpex.com [chemimpex.com]

- 5. byjus.com [byjus.com]

- 6. lkouniv.ac.in [lkouniv.ac.in]

- 7. DIAZONIUM SALTS AND SYNTHETIC APPLICATIONS: – My chemistry blog [mychemblog.com]

- 8. researchgate.net [researchgate.net]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. scribd.com [scribd.com]

- 11. Simultaneous azo-coupling method for steroid acetate hydrolyzing enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. neuromuscular.wustl.edu [neuromuscular.wustl.edu]

- 13. JaypeeDigital | Enzyme Histochemistry and Histochemical Stains [jaypeedigital.com]

- 14. [Azoindoxyl methods for the investigation of hydrolases. IV. Suitability of various diazonium salts (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. FAST BLUE BB SALT | 5486-84-0 [chemicalbook.com]

- 16. spectrumchemical.com [spectrumchemical.com]

- 17. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 18. pubs.acs.org [pubs.acs.org]

The Core Mechanism of Fast Red KL Salt in Enzyme Histochemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fast Red KL salt is a diazonium salt that serves as a crucial chromogenic reagent in enzyme histochemistry. Its primary application lies in the visualization of enzyme activity within tissue sections and cell preparations. The underlying principle of its action is the azo-coupling reaction, a robust and widely utilized method for the localization of various hydrolytic enzymes, most notably alkaline and acid phosphatases. This technical guide provides a detailed exploration of the mechanism of action of Fast Red KL salt, supported by experimental protocols and data presented for easy interpretation.

Core Mechanism of Action: The Azo-Coupling Reaction

The utility of Fast Red KL salt in enzyme histochemistry is centered on a two-step process: enzymatic hydrolysis followed by a rapid coupling reaction.

-

Enzymatic Hydrolysis: The process begins with the enzymatic cleavage of a specific substrate. For the detection of phosphatases, a common substrate is a naphthol derivative, such as Naphthol AS-MX phosphate (B84403). The enzyme, localized within the tissue, hydrolyzes the phosphate group from the substrate. This reaction releases a soluble, colorless naphthol derivative.[1][2]

-

Azo-Coupling: The liberated naphthol derivative then immediately reacts with the Fast Red KL salt present in the incubation medium. This reaction, known as azo-coupling, is an electrophilic aromatic substitution. The diazonium group of the Fast Red KL salt acts as the electrophile and couples with the electron-rich naphthol derivative.[3] The result of this coupling is the formation of a highly colored, insoluble azo dye at the site of enzyme activity.[1][4] This colored precipitate allows for the precise microscopic localization of the enzyme.

The intensity of the resulting color is proportional to the amount of azo dye formed, which in turn reflects the activity of the enzyme at that specific location.

Chemical Properties and Data Presentation

While specific quantitative data for Fast Red KL salt is not extensively available in the literature, its properties are comparable to the closely related and more commonly documented Fast Red TR salt. The following table summarizes the key chemical properties of Fast Red KL salt and performance characteristics observed for similar diazonium salts in enzyme histochemistry. Researchers should consider these as a starting point for the optimization of their specific assays with Fast Red KL salt.

| Property | Value/Characteristic | Source |

| Chemical Name | 2-Carbamoyl-5-methoxybenzenediazonium chloride hemi(zinc chloride) salt | [] |

| CAS Number | 86780-25-8 | [] |

| Molecular Formula | C8H8N3O2 · ½ZnCl2 | [] |

| Molecular Weight | ~246.17 g/mol | [] |

| Appearance | Red to brown powder | |

| Storage | Room Temperature | [] |

| Optimal pH (for coupling) | Alkaline (typically pH 8.2-9.2 for alkaline phosphatase) | [2][4] |

| Optimal Temperature | Room temperature to 37°C | [6] |

| Solubility | Soluble in water | [7] |

| Stability of Working Solution | Should be used fresh (within 1-2 hours) as diazonium salts can be unstable in solution |

Experimental Protocols

The following is a detailed methodology for the detection of alkaline phosphatase activity in tissue sections using a diazonium salt like Fast Red KL. This protocol is based on established methods for azo-coupling reactions and should be optimized for specific tissues and antibodies.

Reagents and Solutions

-

Fixative: 4% Paraformaldehyde in PBS, pH 7.4

-

Substrate Stock Solution: Naphthol AS-MX phosphate (e.g., 10 mg/ml in dimethylformamide). Store at -20°C.

-

Buffer: 0.1 M Tris-HCl, pH 9.0

-

Fast Red KL Salt Solution: Prepare fresh before use. Dissolve Fast Red KL salt in 0.1 M Tris-HCl buffer (e.g., 1 mg/ml).

-

Incubation Medium (prepare fresh):

-

To 10 ml of 0.1 M Tris-HCl buffer (pH 9.0), add 0.2 ml of the Naphthol AS-MX phosphate stock solution.

-

Add 10 mg of Fast Red KL salt.

-

Mix well until the salt is dissolved.

-

Filter through a 0.45 µm filter.

-

-

Counterstain (optional): Mayer's Hematoxylin

-

Mounting Medium: Aqueous mounting medium (e.g., Glycergel)

Procedure

-

Tissue Preparation:

-

Fix tissue sections in 4% paraformaldehyde for 10-15 minutes at room temperature.

-

Rinse thoroughly with distilled water.

-

-

Incubation:

-

Incubate the sections in the freshly prepared incubation medium for 15-60 minutes at room temperature, or until the desired intensity of color is developed. Protect from light during incubation.

-

-

Washing:

-

Rinse the sections gently with distilled water.

-

-

Counterstaining (Optional):

-

If desired, counterstain with Mayer's Hematoxylin for 1-2 minutes to visualize cell nuclei.

-

Rinse with distilled water.

-

-

Mounting:

-

Mount the coverslip with an aqueous mounting medium. The azo dye product is often soluble in organic solvents, so dehydration through an alcohol series should be avoided.

-

-

Microscopic Examination:

-

Examine the sections under a light microscope. Sites of alkaline phosphatase activity will appear as a bright red precipitate.

-

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

As Fast Red KL salt is a chromogenic substrate and not a participant in biological signaling cascades, a signaling pathway diagram is not applicable. The following diagrams illustrate the chemical reaction mechanism and a typical experimental workflow.

Caption: Chemical mechanism of Fast Red KL salt in enzyme histochemistry.

Caption: Experimental workflow for enzyme histochemistry using Fast Red KL salt.

References

- 1. Naphthol AS phosphate | Alkaline Phosphatase Substrate [benchchem.com]

- 2. neuromuscular.wustl.edu [neuromuscular.wustl.edu]

- 3. Azo coupling - Wikipedia [en.wikipedia.org]

- 4. creative-bioarray.com [creative-bioarray.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. Fast Red TR hemi(zinc chloride) salt [sorachim.com]

A Comprehensive Technical Guide to the Solubility and Stability of Fast Red KL Salt in Different Buffers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed framework for determining the solubility and stability of Fast Red KL Salt in various buffer systems. Due to the limited availability of public data on this specific diazonium salt, this document focuses on providing robust experimental protocols and data presentation strategies that will enable researchers to generate reliable and comparable results.

Fast Red KL Salt, a diazonium salt, is utilized in various biochemical and histological applications. Understanding its solubility and stability in different aqueous environments is critical for ensuring the reproducibility and accuracy of experimental outcomes. Diazonium salts are known for their inherent instability, particularly in aqueous solutions, where they can undergo decomposition, affecting their reactivity and efficacy. This guide outlines the methodologies to systematically evaluate these properties.

Data Presentation

Following the experimental protocols outlined in this guide, all quantitative data should be meticulously recorded and organized. Structured tables are essential for the clear presentation and comparison of solubility and stability data across different buffer conditions.

Table 1: Solubility of Fast Red KL Salt in Various Buffers

| Buffer System | pH | Temperature (°C) | Solubility (mg/mL) | Observations |

| Acetate Buffer | 4.0 | 4 | ||

| 5.0 | 4 | |||

| Phosphate (B84403) Buffer | 6.0 | 4 | ||

| 7.0 | 4 | |||

| 8.0 | 4 | |||

| Borate Buffer | 9.0 | 4 | ||

| 10.0 | 4 |

Table 2: Stability of Fast Red KL Salt in Solution Over Time

| Buffer System | pH | Temperature (°C) | Initial Concentration (µg/mL) | Concentration at 1 hr (%) | Concentration at 4 hr (%) | Concentration at 8 hr (%) | Concentration at 24 hr (%) |

| Acetate Buffer | 4.0 | 4 | |||||

| 5.0 | 4 | ||||||

| Phosphate Buffer | 6.0 | 4 | |||||

| 7.0 | 4 | ||||||

| 8.0 | 4 | ||||||

| Borate Buffer | 9.0 | 4 | |||||

| 10.0 | 4 |

Experimental Protocols

Detailed and consistent methodologies are crucial for obtaining reliable data. The following protocols are recommended for determining the solubility and stability of Fast Red KL Salt.

Protocol 1: Preparation of Buffer Solutions

Standard laboratory procedures should be followed for the preparation of all buffer solutions to ensure accuracy and consistency.

-

Acetate Buffer (pH 4.0 and 5.0):

-

Prepare a 0.1 M solution of acetic acid and a 0.1 M solution of sodium acetate.

-

For pH 4.0, mix approximately 82 mL of 0.1 M acetic acid with 18 mL of 0.1 M sodium acetate.

-

For pH 5.0, mix approximately 36 mL of 0.1 M acetic acid with 64 mL of 0.1 M sodium acetate.

-

Adjust the final pH using a calibrated pH meter by adding small volumes of either the acidic or basic component.

-

Bring the final volume to 200 mL with deionized water.

-

-

Phosphate Buffer (pH 6.0, 7.0, and 8.0):

-

Prepare a 0.1 M solution of sodium phosphate monobasic (NaH₂PO₄) and a 0.1 M solution of sodium phosphate dibasic (Na₂HPO₄).

-

For pH 6.0, mix approximately 87.7 mL of 0.1 M NaH₂PO₄ with 12.3 mL of 0.1 M Na₂HPO₄.

-

For pH 7.0, mix approximately 39 mL of 0.1 M NaH₂PO₄ with 61 mL of 0.1 M Na₂HPO₄.

-

For pH 8.0, mix approximately 5.3 mL of 0.1 M NaH₂PO₄ with 94.7 mL of 0.1 M Na₂HPO₄.

-

Verify and adjust the pH as necessary.

-

Adjust the final volume to 200 mL with deionized water.

-

-

Borate Buffer (pH 9.0 and 10.0):

-

Prepare a 0.1 M solution of boric acid and a 0.1 M solution of sodium tetraborate (B1243019).

-

For pH 9.0, mix approximately 80 mL of 0.1 M boric acid with 20 mL of 0.1 M sodium tetraborate.

-

For pH 10.0, a 0.1 M solution of sodium tetraborate will have a pH of approximately 9.2. Adjust the pH upwards to 10.0 using a 0.1 M NaOH solution.

-

Confirm the final pH with a calibrated pH meter.

-

Bring the final volume to 200 mL with deionized water.

-

Protocol 2: Determination of Solubility (Shake-Flask Method)

The shake-flask method is a reliable technique for determining the equilibrium solubility of a compound.

-

Sample Preparation: Add an excess amount of Fast Red KL Salt to a series of glass vials, each containing a known volume (e.g., 5 mL) of the prepared buffer solutions.

-

Equilibration: Seal the vials and place them in a shaker incubator set to a constant temperature (e.g., 4°C to minimize degradation). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection and Preparation: After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle. Carefully withdraw a known volume of the supernatant.

-

Filtration: Filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Quantification: Dilute the filtered solution with an appropriate solvent and quantify the concentration of Fast Red KL Salt using a validated analytical method, such as UV-Vis spectrophotometry at its maximum absorbance wavelength or High-Performance Liquid Chromatography (HPLC).

-

Data Recording: Record the solubility in mg/mL for each buffer condition.

Protocol 3: Assessment of Stability in Solution

This protocol outlines a time-course experiment to evaluate the stability of Fast Red KL Salt in different buffers.

-

Solution Preparation: Prepare stock solutions of Fast Red KL Salt in each of the specified buffers at a known concentration (e.g., 100 µg/mL).

-

Incubation: Aliquot the solutions into separate, sealed vials for each time point and store them at a controlled temperature (e.g., 4°C).

-

Time-Course Sampling: At designated time points (e.g., 0, 1, 4, 8, and 24 hours), remove a vial for each buffer condition.

-

Quantification: Immediately analyze the samples using a validated analytical method (e.g., HPLC) to determine the concentration of the remaining Fast Red KL Salt.

-

Data Analysis: Calculate the percentage of the remaining Fast Red KL Salt at each time point relative to the initial concentration (time 0).

Visualizations

The following diagrams illustrate the experimental workflows for determining the solubility and stability of Fast Red KL Salt.

In-Depth Technical Guide to the Safe Handling of Fast Red KL Salt Powder

For researchers, scientists, and drug development professionals, the precise and safe handling of chemical reagents is paramount. This guide provides a comprehensive overview of the safety precautions and handling procedures for Fast Red KL Salt powder (CAS No. 86780-25-8), a diazonium salt utilized in various laboratory applications, including immunohistochemistry. Due to the inherent reactivity of diazonium compounds, strict adherence to safety protocols is essential.

Chemical and Physical Properties

Fast Red KL Salt, chemically known as 2-Carbamoyl-5-methoxybenzenediazonium chloride hemi(zinc chloride) salt, is a red to brown powder.[1] Its properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 86780-25-8 | [2][3][4][5] |

| Molecular Formula | C8H8N3O2·½ZnCl2 | [2][5] |

| Molecular Weight | 246.17 g/mol | [2][3] |

| Appearance | Red to brown powder | [1] |

| Storage Temperature | Room Temperature or 2-8°C | [3] |

| Stability | Powder is stable for 6 months after receipt at room temperature. | [2] |

Hazard Identification and Safety Precautions

Fast Red KL Salt is classified as a hazardous substance. It is crucial to handle this compound with appropriate personal protective equipment and within a controlled laboratory environment. The known hazards are outlined below.

| Hazard Statement | Code | Description |

| Causes skin irritation | H315 | [6] |

| Causes serious eye irritation | H319 | [6] |

| May cause respiratory irritation | H335 | [6] |

| May cause cancer | R45 | [7] |

General Safety Precautions:

-

Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of the powder.

-

Personal Protective Equipment (PPE):

-

Hygiene: Avoid contact with skin, eyes, and clothing. Do not breathe dust.[6] Wash hands thoroughly after handling.[1]

Emergency Response Workflow

Caption: Workflow for responding to a powder spill or personal exposure.

Handling and Storage

Proper handling and storage are critical to maintaining the stability of Fast Red KL Salt and ensuring laboratory safety.

| Precautionary Statement | Code | Description |

| Do not breathe dust/fume/gas/mist/vapours/spray. | P260 | [6] |

| Wear protective gloves/protective clothing/eye protection/face protection. | P280 | [6] |

| IF ON SKIN: Wash with soap and water. | P302+352 | [6] |

| IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do – continue rinsing. | P305+351+338 | [6] |

| This material and its container must be disposed of in a safe way. | S35 | [7] |

| In case of accident or if you feel unwell, seek medical advice immediately (show label where possible). | S45 | [7] |

| Avoid exposure - obtain special instructions before use. | S53 | [7] |

Storage: Store in a tightly sealed container in a dry, well-ventilated place.[3] Some suppliers recommend refrigeration at 2-8°C.[3]

Toxicological Information

Experimental Protocol: Preparation of Red Chromogen Solution for Chromogenic in situ Hybridization (CISH)

The following is a general protocol for the preparation of a red chromogen solution using Fast Red KL Salt, adapted from a Chromogenic in situ Hybridization (CISH) procedure.[8][9]

Materials:

-

Fast Red KL Salt powder

-

Red Substrate Buffer (as supplied in a relevant kit)

-

Appropriate laboratory vials

-

Calibrated pipettes

-

Vortex mixer or similar

-

Centrifuge

Procedure:

-

Before opening the vial of Fast Red KL Salt, gently tap it to settle the powder.

-

In a chemical fume hood, carefully weigh the required amount of Fast Red KL Salt powder.

-

Prepare a sufficient quantity of the Red Chromogen Solution. The proportion is typically 10 µL of reconstituted Fast Red KL Salt solution per 1 mL of Red Substrate Buffer.

-

Transfer 1 mL of Red Substrate Buffer to an appropriate vial.

-

Add the weighed Fast Red KL Salt to the buffer.

-

Mix the solution thoroughly.

-

It is recommended to use the prepared Red Chromogen Solution within 20 minutes for best results.[7]

Experimental Workflow: Chromogen Solution Preparation

Caption: A typical workflow for preparing the red chromogen solution.

Disposal Considerations

Dispose of Fast Red KL Salt and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations. Do not allow the material to enter drains or waterways.

This guide is intended to provide a framework for the safe handling of Fast Red KL Salt powder. It is imperative that all laboratory personnel are thoroughly trained in the specific hazards and handling procedures for this and all other chemicals they work with. Always consult the most up-to-date Safety Data Sheet (SDS) from your supplier for the most comprehensive information.

References

- 1. acdbio.com [acdbio.com]

- 2. usbio.net [usbio.net]

- 3. Fast red KL salt | 86780-25-8 | FF47064 | Biosynth [biosynth.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. scbt.com [scbt.com]

- 6. calpaclab.com [calpaclab.com]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]

- 9. files01.core.ac.uk [files01.core.ac.uk]

An In-depth Technical Guide to the Applications of Fast Red KL Salt in Immunohistochemistry

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Fast Red KL salt, a versatile chromogen for alkaline phosphatase (AP)-based immunohistochemistry (IHC). We will delve into its chemical properties, reaction mechanisms, and practical applications, offering detailed experimental protocols and comparative data to assist researchers in optimizing their IHC workflows.

Introduction to Fast Red KL Salt in Immunohistochemistry

Fast Red KL salt, chemically known as 2-Carbamoyl-5-methoxybenzenediazonium chloride hemi(zinc chloride) salt, is a diazonium salt that serves as a chromogenic substrate in conjunction with an alkaline phosphatase (AP) enzyme system. In the presence of AP, Fast Red KL salt participates in a reaction that produces a vibrant, insoluble red precipitate at the site of the target antigen.[1] This distinct coloration provides excellent contrast, particularly when used with a hematoxylin (B73222) counterstain.[2]

The use of Fast Red KL salt is particularly advantageous in scenarios where the brown precipitate of 3,3'-Diaminobenzidine (DAB) may be obscured by melanin (B1238610) or other endogenous brown pigments in the tissue.[3] Furthermore, its distinct color makes it an ideal candidate for multiplex IHC applications, allowing for the simultaneous visualization of multiple antigens on a single tissue section.[1]

Principle of the Chromogenic Reaction

The detection of antigens using Fast Red KL salt in IHC is based on a two-step enzymatic reaction. First, an antibody conjugated to alkaline phosphatase binds to the target antigen in the tissue. The substrate solution, containing a naphthol phosphate (B84403) derivative, is then added. The alkaline phosphatase enzyme hydrolyzes the phosphate group from the naphthol substrate, leaving a reactive naphthol compound. This intermediate then couples with the Fast Red KL diazonium salt to form a stable, insoluble, and brightly colored red azo dye at the location of the enzyme.

Caption: The enzymatic reaction of Fast Red KL salt.

Quantitative Performance Data

| Feature | Fast Red | 3,3'-Diaminobenzidine (DAB) | 3-amino-9-ethylcarbazole (AEC) |

| Enzyme System | Alkaline Phosphatase (AP) | Horseradish Peroxidase (HRP) | Horseradish Peroxidase (HRP) |

| Precipitate Color | Bright Red/Fuchsin-Red | Brown | Red/Reddish-Brown |

| Solubility | Formulation dependent; some are soluble in organic solvents, requiring aqueous mounting. "Permanent" formulations are insoluble.[2][3] | Insoluble in organic solvents. | Soluble in organic solvents. |

| Stain Stability | Generally stable, especially permanent formulations.[2] | Very stable. | Prone to fading. |

| Signal Intensity | Can provide vibrant and sharp staining. | Can provide intense staining. | Can provide intense staining. |

| Background | Can produce clean, sharp staining with low background. | Can have higher background due to endogenous peroxidase activity. | Can sometimes produce less crisp staining. |

Experimental Protocols

The following are detailed methodologies for the use of Fast Red KL salt in a typical IHC workflow. Optimization may be required depending on the specific antibody, tissue type, and detection system used.

Single Staining with Fast Red KL Salt

This protocol outlines the steps for detecting a single antigen using Fast Red KL salt.

Caption: IHC workflow using Fast Red KL salt.

Methodology:

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene (2 changes for 5 minutes each).

-

Rehydrate through graded alcohols: 100% (2 changes for 3 minutes each), 95% (1 minute), and 70% (1 minute).

-

Rinse in distilled water.

-

-

Antigen Retrieval:

-

Perform Heat-Induced Epitope Retrieval (HIER) or Proteolytic-Induced Epitope Retrieval (PIER) as required for the primary antibody. For HIER, immerse slides in a retrieval solution (e.g., citrate (B86180) buffer, pH 6.0) and heat (e.g., microwave, pressure cooker). Allow slides to cool to room temperature.

-

-

Blocking:

-

Incubate slides in a peroxidase blocking reagent (e.g., 3% H₂O₂) for 10 minutes to quench endogenous peroxidase activity.

-

Rinse with a wash buffer (e.g., PBS-T).

-

Incubate with an alkaline phosphatase blocking reagent (e.g., levamisole) for 10 minutes.

-

Rinse with wash buffer.

-

Apply a protein block (e.g., normal serum from the same species as the secondary antibody) and incubate for 20-30 minutes.

-

-

Primary Antibody Incubation:

-

Incubate sections with the primary antibody at the optimal dilution and time (e.g., 60 minutes at room temperature or overnight at 4°C).

-

-

Secondary Antibody Incubation:

-

Rinse slides with wash buffer (3 changes for 5 minutes each).

-

Apply an alkaline phosphatase-conjugated secondary antibody and incubate for 30-60 minutes at room temperature.

-

-

Chromogen Development:

-

Rinse slides with wash buffer.

-

Prepare the Fast Red working solution immediately before use by mixing the Fast Red KL salt with the appropriate buffer and naphthol phosphate substrate according to the manufacturer's instructions.

-

Apply the Fast Red working solution to the tissue and incubate for 10-20 minutes, or until the desired stain intensity is achieved.

-

-

Counterstaining:

-

Rinse slides thoroughly with distilled water.

-

Counterstain with a suitable nuclear counterstain, such as hematoxylin, for 10-15 seconds.

-

"Blue" the hematoxylin in a suitable buffer or tap water.

-

-

Dehydration and Mounting:

Double Staining with Fast Red KL Salt and DAB

This protocol allows for the simultaneous detection of two different antigens using Fast Red (red) and DAB (brown).

Methodology:

-

Perform steps 1-4 from the single staining protocol for the first primary antibody (the one to be detected with DAB).

-

First Secondary Antibody and Chromogen:

-

Apply an HRP-conjugated secondary antibody and incubate.

-

Rinse and apply the DAB substrate. Incubate until a brown precipitate forms.

-

Rinse thoroughly.

-

-

Second Primary Antibody:

-

Incubate with the second primary antibody (from a different species than the first).

-

-

Second Secondary Antibody and Chromogen:

-

Rinse and apply an AP-conjugated secondary antibody.

-

Rinse and apply the Fast Red working solution. Incubate until a red precipitate forms.

-

-

Counterstain and Mount:

-

Counterstain with hematoxylin.

-

Dehydrate and mount as appropriate for the Fast Red formulation used.

-

Mandatory Visualizations

Logical Relationship: Choosing Between Fast Red and DAB

Caption: Decision tree for chromogen selection.

Troubleshooting

Common issues in IHC with Fast Red KL salt often relate to staining intensity and background.

| Problem | Possible Cause | Suggested Solution |

| Weak or No Staining | Inactive enzyme | Use fresh reagents; ensure proper storage of AP-conjugate. |

| Improper antibody dilution | Optimize primary and secondary antibody concentrations. | |

| Insufficient incubation time | Increase incubation times for antibodies or chromogen. | |

| High Background | Non-specific antibody binding | Use an appropriate blocking serum. |

| Endogenous alkaline phosphatase activity | Ensure adequate blocking with levamisole. | |

| Chromogen precipitate | Filter the Fast Red working solution before use. |

Conclusion

Fast Red KL salt is a valuable and versatile chromogen for immunohistochemistry. Its bright red precipitate offers excellent contrast and is particularly useful for tissues with endogenous brown pigments and for multiplexing applications. By following optimized protocols and understanding the principles of the enzymatic reaction, researchers can achieve high-quality, reproducible staining results for robust tissue analysis.

References

An In-depth Technical Guide to the Principle of Alkaline Phosphatase Detection with Fast Red KL Salt

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core principles and methodologies for the detection of alkaline phosphatase (AP) activity using the chromogenic substrate system involving Naphthol AS-MX Phosphate (B84403) and Fast Red KL Salt. This technique is widely employed in various life science research and diagnostic applications, including immunohistochemistry (IHC), immunocytochemistry (ICC), and in situ hybridization (ISH), for the visualization of AP activity in cells and tissues.

Core Principle of Detection

The detection of alkaline phosphatase activity using Fast Red KL Salt is a classic example of a simultaneous coupling azo dye method.[1] The principle relies on a two-step enzymatic and chemical reaction that results in the formation of a brightly colored, insoluble precipitate at the site of enzyme activity.

-

Enzymatic Hydrolysis: The first step involves the enzymatic cleavage of a phosphate group from a synthetic substrate, Naphthol AS-MX Phosphate (3-Hydroxy-2-naphthoic acid 2,4-dimethylanilide phosphate).[2] Alkaline phosphatase, in an alkaline environment, catalyzes this hydrolysis. This reaction releases an intermediate, a relatively insoluble naphthol derivative (Naphthol AS-MX).[3]

-

Azo Coupling Reaction: The liberated Naphthol AS-MX immediately couples with a diazonium salt, Fast Red KL Salt (2-carbamoyl-5-methoxybenzenediazonium chloride), which is present in the reaction mixture.[][5] This coupling reaction, known as an azo coupling, forms a highly colored, insoluble azo dye precipitate.[6][7] The resulting precipitate is a vibrant red, allowing for the precise microscopic localization of alkaline phosphatase activity.[8]

The intensity of the red color produced is directly proportional to the amount of alkaline phosphatase activity present in the sample. This allows for the semi-quantitative assessment of enzyme expression and localization.

Chemical Components and Reaction

The key molecules involved in this detection method are:

-

Alkaline Phosphatase (AP): The enzyme of interest, often used as a label conjugated to antibodies or probes.

-

Naphthol AS-MX Phosphate: The substrate for alkaline phosphatase.[2][9]

-

Fast Red KL Salt: The diazonium salt that acts as the chromogen, coupling with the hydrolyzed substrate to produce the final colored product.[][5][10]

The overall reaction can be visualized as a two-step process leading to the formation of the final azo dye.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. Naphthol AS phosphate | Alkaline Phosphatase Substrate [benchchem.com]

- 3. iosrjournals.org [iosrjournals.org]

- 5. Fast red KL salt | 86780-25-8 | FF47064 | Biosynth [biosynth.com]

- 6. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Azo dye - Wikipedia [en.wikipedia.org]

- 8. biocompare.com [biocompare.com]

- 9. researchgate.net [researchgate.net]

- 10. scbt.com [scbt.com]

Fast Red KL Salt: A Technical Overview of Known Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fast Red KL Salt, a diazonium salt with the CAS number 86780-25-8, is a chemical compound used in various laboratory applications.[1][2][3][4][5][6][][8][9][10] While it is known for its utility as a visualizing agent in chromatography and as a color indicator, detailed public information regarding its specific spectral and fluorescence properties is limited.[3][6][9] This guide provides a comprehensive summary of the available information on Fast Red KL Salt and outlines general experimental protocols for the characterization of diazonium salts.

Chemical and Physical Properties

Fast Red KL Salt is commercially available as a brown-red or red to brown powder.[1][9] Its molecular formula is reported as C8H8N3O2·½ZnCl2 or C8H8ClN3O2, with a molecular weight of approximately 281.8 g/mol or 213.62 g/mol , respectively, depending on the salt form.[1][2][4][][8] The IUPAC name for the primary organic component is 2-carbamoyl-5-methoxybenzenediazonium.[2]

| Property | Value | Source |

| CAS Number | 86780-25-8 | [1][2][3][4][5][6][][8][9][10] |

| Molecular Formula | C8H8N3O2·½ZnCl2 / C8H8ClN3O2 | [1][2][3][4][5][] |

| Molecular Weight | ~281.8 g/mol / 213.62 g/mol | [1][2][4][][8] |

| Appearance | Brown-red / Red to brown powder | [1][9] |

| Synonyms | 2-Carbamoyl-5-methoxybenzenediazonium chloride hemi(zinc chloride) salt | [3][][9] |

Spectral and Fluorescence Properties

In general, diazonium salts can exhibit absorption in the UV-visible range. For instance, Fast Red RC has an absorbance peak at 219 nm.[11] The azo dyes formed from the reaction of diazonium salts with coupling agents are often colored and can be fluorescent. For example, the reaction product of naphthol and Fast Red TR exhibits an absorption peak at 505 nm and a fluorescence emission centered at 560 nm.[12]

General Experimental Protocols for Characterization of Diazonium Salts

For researchers wishing to characterize the spectral and fluorescence properties of Fast Red KL Salt or similar compounds, the following general methodologies can be applied.

UV-Visible Absorption Spectroscopy

This technique is used to determine the absorption spectrum and molar absorptivity of a compound.

Methodology:

-

Solvent Selection: Choose a solvent in which the diazonium salt is stable and soluble. Common solvents include water, ethanol, or acetonitrile.

-

Solution Preparation: Prepare a stock solution of the diazonium salt of a known concentration. Create a series of dilutions from the stock solution.

-

Spectrophotometer Measurement: Use a UV-Visible spectrophotometer to measure the absorbance of each solution across a relevant wavelength range (e.g., 200-800 nm).

-

Data Analysis: Plot absorbance versus wavelength to obtain the absorption spectrum and identify the wavelength of maximum absorbance (λmax). According to the Beer-Lambert law, a plot of absorbance at λmax versus concentration should yield a straight line, the slope of which can be used to calculate the molar absorptivity (ε).

Fluorescence Spectroscopy

This technique is used to determine the excitation and emission spectra, as well as the fluorescence quantum yield.

Methodology:

-

Excitation and Emission Spectra:

-

Dissolve the sample in a suitable, non-fluorescent solvent.

-

Use a spectrofluorometer to measure the fluorescence intensity while scanning the excitation wavelength (at a fixed emission wavelength) to obtain the excitation spectrum.

-

Measure the fluorescence intensity while scanning the emission wavelength (at a fixed excitation wavelength, typically λmax from the absorption spectrum) to obtain the emission spectrum.

-

-

Quantum Yield Determination (Relative Method):

-

The relative quantum yield can be determined by comparing the fluorescence of the sample to a well-characterized fluorescence standard with a known quantum yield.

-

Measure the absorbance and integrated fluorescence intensity of both the sample and the standard at the same excitation wavelength.

-

The quantum yield of the sample (Φ_s) can be calculated using the following equation: Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s^2 / n_r^2) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. The subscripts 's' and 'r' refer to the sample and the reference standard, respectively.[13]

-

Applications and Further Research

Fast Red KL Salt is noted for its use as a visualizing agent in chromatographic experiments and as a color indicator.[3][6][9] The diazonium group is reactive and can be used in coupling reactions to form azo dyes, which are widely used as colorants. Diazonium salts are also utilized for surface modification by grafting organic layers onto various substrates.[14][15]

Given the lack of detailed spectral data, a systematic characterization of the photophysical properties of Fast Red KL Salt would be a valuable contribution to the scientific community, particularly for its application in analytical and materials science.

Signaling Pathways and Workflows

The initial search for signaling pathways involving "Fast Red KL Salt" did not yield any relevant results. The search results were predominantly related to "salt stress signaling" in plants, which is a biological process and not related to the chemical compound .[16][17][18][19][20] There is no publicly available information to suggest that Fast Red KL Salt is involved in any specific biological signaling pathways.

Due to the absence of information on experimental workflows or signaling pathways directly involving Fast Red KL Salt, no diagrams could be generated.

References

- 1. cenmed.com [cenmed.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. usbio.net [usbio.net]

- 4. FAST RED KL SALT | 86780-25-8 [chemicalbook.com]

- 5. Page loading... [wap.guidechem.com]

- 6. Fast red KL salt | 86780-25-8 | FF47064 | Biosynth [biosynth.com]

- 8. chembk.com [chembk.com]

- 9. 237751-5g | Fast Red KL Salt 25+% (Dye content) [86780-25-8] Clinisciences [clinisciences.com]

- 10. scbt.com [scbt.com]

- 11. Absorption [Fast Red RC] | AAT Bioquest [aatbio.com]

- 12. researchgate.net [researchgate.net]

- 13. edinst.com [edinst.com]

- 14. archimer.ifremer.fr [archimer.ifremer.fr]

- 15. Diazonium Salts: Versatile Molecular Glues for Sticking Conductive Polymers to Flexible Electrodes [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. Cell Signaling during Cold, Drought, and Salt Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Salt stress response triggers activation of the jasmonate signaling pathway leading to inhibition of cell elongation in Arabidopsis primary root - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. A New Insight of Salt Stress Signaling in Plant - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Regulation of Reactive Oxygen Species during Salt Stress in Plants and Their Crosstalk with Other Signaling Molecules—Current Perspectives and Future Directions [mdpi.com]

Safeguarding a Critical Reagent: A Technical Guide to the Stability of Fast Red KL Salt

For Immediate Release

Palo Alto, CA – December 19, 2025 – For researchers, scientists, and drug development professionals relying on the precise performance of diazonium salts, ensuring the stability of these critical reagents is paramount. This in-depth technical guide provides a comprehensive overview of the optimal storage conditions and handling procedures required to maintain the stability and integrity of Fast Red KL Salt (CAS 86780-25-8), a widely used diazonium salt in various analytical and diagnostic applications.

Fast Red KL Salt, chemically known as 2-carbamoyl-5-methoxybenzenediazonium chloride hemi(zinc chloride) salt, is a potent chromogenic substrate. However, like most diazonium salts, it is susceptible to degradation from thermal stress, light exposure, and hydrolysis. Understanding and mitigating these factors are crucial for reproducible and reliable experimental outcomes.

Core Stability Considerations

The inherent reactivity of the diazonium group (-N₂⁺) makes these compounds thermodynamically unstable, readily decomposing to evolve nitrogen gas. The stability of Fast Red KL Salt is influenced by several key environmental factors:

-

Temperature: Thermal energy is a primary driver of diazonium salt degradation. Elevated temperatures accelerate the decomposition process.

-

Light: Exposure to light, particularly UV radiation, can induce photolytic decomposition of diazonium salts.

-

Moisture: Diazonium salts can undergo hydrolysis in the presence of water, leading to the formation of corresponding phenol (B47542) derivatives and compromising the reagent's efficacy.

The presence of a methoxy (B1213986) group on the benzene (B151609) ring of Fast Red KL Salt, being an electron-donating group, can influence its thermal stability. Studies on similar para-methoxy substituted diazonium salts have shown they can be less stable and degrade at lower temperatures compared to unsubstituted or electron-withdrawn analogs.[1] However, the formation of a zinc chloride double salt is a common strategy employed to enhance the overall stability of diazonium compounds.

Recommended Storage and Handling

To ensure the long-term stability and performance of Fast Red KL Salt, the following storage and handling protocols are recommended:

| Parameter | Recommended Condition | Rationale |

| Temperature | 2°C to 8°C (Refrigerated) | Minimizes thermal decomposition. While some suppliers may indicate room temperature storage for short periods, long-term stability is best achieved under refrigeration. |

| Light | Store in an opaque, light-blocking container | Prevents photolytic degradation. |

| Atmosphere | Keep in a tightly sealed container in a dry, well-ventilated area | Protects from moisture to prevent hydrolysis and from atmospheric contaminants. |

| Handling | Use in a well-ventilated area. Avoid creating dust. Wash hands thoroughly after handling. | General safety precaution for handling chemical reagents. |

Understanding Degradation Pathways

The principal degradation pathways for Fast Red KL Salt involve the loss of the diazonium group, leading to the formation of various byproducts. These pathways can be triggered by heat, light, or moisture.

A primary thermal and hydrolytic degradation pathway involves the substitution of the diazonium group with a hydroxyl group from water, resulting in the formation of a phenol derivative and the evolution of nitrogen gas. Photolytic degradation can proceed through similar mechanisms, with light energy catalyzing the cleavage of the C-N bond.

References

In-Depth Technical Guide to Fast Red KL Salt: Synonyms, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Fast Red KL Salt, a diazonium salt compound widely utilized in histochemical and immunohistochemical staining techniques. This document details its chemical identity, including synonyms and alternative names, and presents its physicochemical properties in a clear, tabular format. Furthermore, it outlines a generalized experimental protocol for its application in alkaline phosphatase (AP) and immunohistochemistry (IHC) staining, and includes a visual representation of the experimental workflow.

Core Chemical Identity and Synonyms

Fast Red KL Salt is a complex organic compound, chemically identified as 2-Carbamoyl-5-methoxybenzenediazonium chloride, often supplied as a hemi(zinc chloride) salt. Its utility in research stems from its ability to act as a chromogenic substrate in enzyme-linked detection systems, producing a distinct red precipitate at the site of enzymatic activity. A comprehensive list of its various names and identifiers is provided below for clear identification and procurement.

| Identifier Type | Value |

| Common Name | Fast Red KL Salt |

| IUPAC Name | 2-carbamoyl-5-methoxybenzenediazonium;chloride[] |

| Chemical Name | 2-Carbamoyl-5-methoxybenzenediazonium chloride hemi(zinc chloride) salt[][2] |

| Synonyms & Trade Names | 2-(Aminocarbonyl)-5-methoxybenzenediazonium, Azoic DC 121, Fast Red S, Fast Red KL Salt Pure[] |

| CAS Number | 86780-25-8[3] |

| Molecular Formula | C₈H₈N₃O₂·½ZnCl₂[2][3] or C₈H₈ClN₃O₂[] |

| Molecular Weight | 281.80 g/mol (as hemi(zinc chloride) salt)[3] or 213.62 g/mol (as chloride salt)[] |

| Appearance | Red to brown powder |

| Primary Applications | Chromogenic substrate for alkaline phosphatase in immunohistochemistry (IHC) and other histochemical staining, visualizing agent in chromatography, color indicator for chloride ions.[2] It is also used in the production of zearalanone (B192696) and zeranol.[2] |

| Carcinogenicity Note | Has been shown to be carcinogenic to tissues in the presence of sulfoxide (B87167) and diazonium salt. It is also reported to react with estradiol, which is a postulated mechanism for its carcinogenic effects.[2] |

Experimental Protocols: Application in Histochemistry

Fast Red KL Salt is a key reagent in visualizing alkaline phosphatase activity in tissue sections. The following is a generalized protocol for immunohistochemistry (IHC) using an alkaline phosphatase-conjugated secondary antibody and Fast Red KL Salt as the chromogen.

Note: This is a general guideline. Optimal concentrations, incubation times, and blocking steps should be determined empirically for each specific antibody, tissue type, and experimental setup.

Materials:

-

Formalin-fixed, paraffin-embedded tissue sections on slides

-

Xylene and graded ethanol (B145695) series for deparaffinization and rehydration

-

Antigen retrieval buffer (e.g., citrate (B86180) buffer, pH 6.0)

-

Blocking buffer (e.g., 10% normal serum in PBS)

-

Primary antibody

-

Alkaline phosphatase (AP)-conjugated secondary antibody

-

Fast Red KL Salt chromogen solution: (Prepare fresh)

-

Fast Red KL Salt

-

Naphthol AS-MX Phosphate (or similar substrate)

-

Tris-HCl buffer (pH 8.2-8.6)

-

-

Counterstain (e.g., Hematoxylin)

-

Aqueous mounting medium

Procedure:

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene (2-3 changes, 5 minutes each).

-

Rehydrate through a graded series of ethanol (100%, 95%, 70%), 3 minutes each.

-

Rinse with distilled water.

-

-

Antigen Retrieval:

-

Perform heat-induced epitope retrieval (HIER) by immersing slides in pre-heated antigen retrieval buffer and incubating at 95-100°C for 20-30 minutes.

-

Allow slides to cool to room temperature.

-

-

Blocking:

-

Block endogenous enzyme activity if necessary.

-

Incubate sections with blocking buffer for 30-60 minutes at room temperature to prevent non-specific antibody binding.

-

-

Primary Antibody Incubation:

-

Incubate sections with the primary antibody at the predetermined optimal dilution and time (e.g., 1 hour at room temperature or overnight at 4°C).

-

-

Secondary Antibody Incubation:

-

Wash slides with buffer (e.g., PBS or TBS).

-

Incubate sections with the AP-conjugated secondary antibody at its optimal dilution for 30-60 minutes at room temperature.

-

-

Chromogen Development:

-

Wash slides with buffer.

-

Prepare the Fast Red KL Salt chromogen solution according to the manufacturer's instructions. This typically involves dissolving the Fast Red KL Salt and the naphthol substrate in the appropriate buffer.

-

Incubate the sections with the chromogen solution until the desired red color intensity is reached (typically 5-15 minutes). Monitor development under a microscope.

-

-

Counterstaining:

-

Rinse slides gently with distilled water.

-

Counterstain with a suitable nuclear stain like Hematoxylin for a short duration to provide contrast.

-

-

Dehydration and Mounting:

-

Crucially, as the Fast Red precipitate is often soluble in alcohol, avoid traditional dehydration steps with ethanol and clearing with xylene.

-

Rinse slides in distilled water and mount with an aqueous mounting medium.

-

Experimental Workflow Diagram

The following diagram illustrates the key steps in a typical immunohistochemistry protocol utilizing Fast Red KL Salt as the chromogen.

Interaction with Estradiol and Carcinogenicity

Several sources indicate that Fast Red KL Salt can react with estradiol, and this reaction is a postulated mechanism for its carcinogenic effects.[2] The nature of this chemical interaction is not well-documented in publicly available literature as a defined biological signaling pathway. It is more likely a direct chemical reaction that may lead to the formation of adducts or other reactive species that contribute to its toxicity. Researchers should handle this compound with appropriate safety precautions, including the use of personal protective equipment and working in a well-ventilated area, as outlined in the material safety data sheet (MSDS).

References

Unveiling Pluripotency: A Technical Guide to Fast Red KL Salt for Alkaline Phosphatase Activity in Stem Cells

For Immediate Release

A comprehensive guide for researchers, scientists, and drug development professionals on the application of Fast Red KL Salt for the precise identification of alkaline phosphatase activity, a key hallmark of stem cell pluripotency. This document provides an in-depth analysis of the methodology, quantitative comparisons with other substrates, and the intricate signaling pathways governing this critical cellular process.

Introduction: The Significance of Alkaline Phosphatase in Stem Cell Biology

Alkaline phosphatase (AP) is a hydrolase enzyme ubiquitously expressed in various tissues and plays a crucial role in numerous biological processes. In the realm of stem cell research, the expression of specific AP isozymes, particularly tissue-nonspecific alkaline phosphatase (TNAP), is a well-established marker of pluripotency in embryonic stem cells (ESCs) and induced pluripotent stem cells (iPSCs).[1] High AP activity is characteristic of undifferentiated stem cells and this activity diminishes as the cells differentiate.[1] Consequently, the detection of AP activity serves as a fundamental tool for monitoring the pluripotent state of stem cell cultures and assessing the efficiency of reprogramming protocols.

Fast Red KL Salt, a diazonium salt, is a chromogenic substrate that, in the presence of a suitable naphthol phosphate (B84403) substrate, reacts with alkaline phosphatase to produce a vibrant, insoluble red precipitate at the site of enzyme activity. This distinct coloration allows for the straightforward visualization and identification of AP-positive stem cell colonies.

Fast Red KL Salt: Chemical Properties and Mechanism of Action

Fast Red KL Salt, with the chemical name 2-carbamoyl-5-methoxybenzenediazonium chloride hemi(zinc chloride) salt, is a stable diazonium salt.[2] Its utility in AP detection lies in its ability to couple with the product of enzymatic hydrolysis of a naphthol-based substrate.

The staining mechanism involves a two-step enzymatic reaction. First, alkaline phosphatase hydrolyzes a naphthol phosphate substrate (e.g., Naphthol AS-MX Phosphate) to release a free naphthol compound. Subsequently, the liberated naphthol immediately couples with the Fast Red KL Salt diazonium ion to form a highly colored, insoluble azo dye. This red precipitate is localized to the cellular compartments exhibiting AP activity, primarily the cell membrane in stem cells.

Table 1: Chemical and Physical Properties of Fast Red KL Salt

| Property | Value | Reference |

| CAS Number | 86780-25-8 | [2] |

| Molecular Formula | C₈H₈N₃O₂·½ZnCl₂ | [2] |

| Molecular Weight | 281.80 g/mol | [2] |

| Appearance | Brown-red powder | [3] |

| Storage Temperature | 2-8°C | [2] |

| Stability | Stable for at least 6 months when stored properly. |

Quantitative Comparison of Alkaline Phosphatase Substrates

The choice of chromogenic substrate is critical for the sensitivity and accuracy of AP activity detection. While Fast Red KL Salt is widely used, it is important to understand its performance in relation to other common substrates, such as the BCIP/NBT (5-bromo-4-chloro-3-indolyl phosphate/nitro blue tetrazolium) system.

Table 2: Comparison of Common Alkaline Phosphatase Substrates for Stem Cell Analysis

| Feature | Fast Red KL Salt | BCIP/NBT | p-Nitrophenyl Phosphate (pNPP) |

| Product Color | Bright Red | Dark Blue/Purple | Yellow (Soluble) |

| Solubility | Insoluble precipitate | Insoluble precipitate | Soluble product |

| Relative Sensitivity | Good | Generally Higher | Variable, used for quantitative assays |

| Resolution | High, with distinct precipitate | Can produce diffuse staining | Not suitable for localization |

| Primary Application | Histochemistry, Cytochemistry | Histochemistry, Western Blotting | ELISA, Quantitative solution-based assays |

| Quantitative Analysis | Can be quantified by image analysis | Can be quantified by image analysis | Direct spectrophotometric quantification |

| Reference | [4] |